2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid
Description
2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid is a fluorinated aromatic carboxylic acid characterized by a partially saturated benzofuran ring system fused to a difluoroacetic acid moiety. The difluoro substitution at the acetic acid α-position significantly increases acidity (pKa ~1–2) due to the electron-withdrawing effects of fluorine, making it a stronger acid than non-fluorinated analogs like 2-(2,3-dihydro-1-benzofuran-7-yl)acetic acid .
Properties
Molecular Formula |
C10H8F2O3 |
|---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H8F2O3/c11-10(12,9(13)14)7-3-1-2-6-4-5-15-8(6)7/h1-3H,4-5H2,(H,13,14) |
InChI Key |
WQIAGUCYOOKHFM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC=C2C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid typically involves the reaction of 2,3-dihydro-1-benzofuran with difluoroacetic acid under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical and structural properties of 2-(2,3-dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid can be contextualized against three analogous compounds from the literature:
Structural and Functional Group Comparisons
Key Comparative Insights
- Electronic Effects: The target compound’s α,α-difluoro substitution enhances acidity compared to non-fluorinated analogs like the monohydrate derivative in , which lacks fluorine and has an ether linkage. The electron-withdrawing fluorine atoms stabilize the deprotonated carboxylate form, increasing solubility in polar solvents . In contrast, 2-(fluorosulfonyl)difluoroacetic acid () exhibits even greater acidity (pKa <1) due to the strongly electron-withdrawing fluorosulfonyl group, which also increases reactivity in nucleophilic substitutions .
- However, the methyl groups in the monohydrate derivative () likely increase LogP, favoring membrane permeability .
- This contrasts with the more flexible fluorosulfonyl derivative () and the planar chloro-fluorophenyl system (), which may adopt varied orientations in molecular interactions .
Thermal and Physical Stability :
Notes on Data Limitations
- Direct experimental data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence. Predictions are inferred from structural analogs.
- The monohydrate derivative () and fluorosulfonyl acid () highlight the impact of auxiliary functional groups (e.g., sulfonyl, ether) on reactivity and physical properties.
Biological Activity
2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
- Molecular Formula: C11H10F2O2
- Molecular Weight: 220.20 g/mol
- CAS Number: Not widely reported; related compounds exist.
The compound features a benzofuran moiety, which is known for various biological activities, and difluoroacetic acid, which may enhance its pharmacological profile.
Anti-inflammatory Effects
Recent studies have demonstrated that derivatives of benzofuran exhibit significant anti-inflammatory properties. In particular, fluorinated benzofuran derivatives have been shown to inhibit cyclooxygenase (COX) activity, which is crucial in the inflammatory response.
- Key Findings:
Anticancer Activity
The anticancer potential of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2,2-difluoroacetic acid has been evaluated through various in vitro studies.
- Mechanism of Action:
- The compound induces apoptosis in cancer cells by decreasing the expression of the antiapoptotic protein Bcl-2 and promoting the cleavage of PARP-1 .
- Inhibitory effects on cell proliferation were observed in HCT116 colon cancer cells, with significant reductions noted at concentrations as low as 10 µM .
Case Studies
Several case studies highlight the efficacy of benzofuran derivatives in treating inflammation and cancer:
- Study on COX Inhibition:
- Apoptosis Induction in Cancer Cells:
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and properties of related benzofuran derivatives:
| Compound Name | IC50 (PGE2 Inhibition) | Anticancer Activity | Notes |
|---|---|---|---|
| Compound A | 1.92 µM | Yes | Difluorinated |
| Compound B | 1.48 µM | Yes | Contains carboxylic acid |
| Compound C | 20.52 µM | Partial | Monofluorinated |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
